molecular formula C13H18N2O2 B3024066 (R)-benzyl 2-methylpiperazine-1-carboxylate CAS No. 923565-99-5

(R)-benzyl 2-methylpiperazine-1-carboxylate

Cat. No.: B3024066
CAS No.: 923565-99-5
M. Wt: 234.29
InChI Key: KKBYAYOFCRJQQT-LLVKDONJSA-N
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Description

®-Benzyl 2-methylpiperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of a 2-methylpiperazine ring, with a carboxylate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-benzyl 2-methylpiperazine-1-carboxylate typically involves the reaction of ®-2-methylpiperazine with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of ®-benzyl 2-methylpiperazine-1-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Types of Reactions:

    Oxidation: ®-Benzyl 2-methylpiperazine-1-carboxylate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where the benzyl moiety can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

®-Benzyl 2-methylpiperazine-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and receptor binding assays.

    Medicine: It is a precursor in the synthesis of drugs with potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-benzyl 2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances the lipophilicity of the compound, facilitating its passage through biological membranes. Once inside the cell, the compound can bind to its target, modulating its activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

  • ®-1-Boc-2-methylpiperazine
  • ®-N-(tert-Butoxycarbonyl)-2-methylpiperazine
  • ®-2-Methylpiperazine-1-carboxylic Acid tert-Butyl Ester

Comparison: ®-Benzyl 2-methylpiperazine-1-carboxylate is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced lipophilicity and potential for higher biological activity. The presence of the benzyl group also allows for further functionalization, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

benzyl (2R)-2-methylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-11-9-14-7-8-15(11)13(16)17-10-12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBYAYOFCRJQQT-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNCCN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80654146
Record name Benzyl (2R)-2-methylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923565-99-5
Record name Benzyl (2R)-2-methylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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